L-Isoleucine

Catalog No.
S772515
CAS No.
73-32-5
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Isoleucine

CAS Number

73-32-5

Product Name

L-Isoleucine

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

AGPKZVBTJJNPAG-WHFBIAKZSA-N

SMILES

Array

solubility

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/
Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether.
Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C
In water, 3.44X10+4 mg/L at 25 °C
35 mg/mL
Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol
Soluble (in ethanol)

Synonyms

l-isoleucine;Isoleucine;73-32-5;(2S,3S)-2-Amino-3-methylpentanoicacid;(S)-Isoleucine;(S,S)-Isoleucine;2S,3S-Isoleucine;L-(+)-Isoleucine;erythro-L-Isoleucine;2-Amino-3-methylvalericacid;L-Ile;iso-leucine;alpha-Amino-beta-methylvalericacid;ISOLEUCINE,L-;Isoleucine(VAN);Valericacid,2-amino-3-methyl-;Isoleucinum[Latin];Isoleucina[Spanish];L-Norvaline,3-methyl-,erythro-;Aceticacid,amino-sec-butyl-;Norvaline,3-methyl-;(2S,3S)-alpha-Amino-beta-methyl-n-valericacid;Pentanoicacid,2-amino-3-methyl-;(2S,3S)-alpha-Amino-beta-merthylvalericacid;CCRIS5229

Canonical SMILES

CCC(C)C(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N

The exact mass of the compound Isoleucine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34400 mg/l (at 25 °c)0.26 msparingly soluble in hot alcohol (0.13% wt/wt at 80 °c), hot acetic acid. insoluble in ether.solubility in water (g/l): 37.9 at 0 °c; 41.2 at 25 °c; 48.2 at 50 °c; 60.8 at 75 °c; 82.6 at 100 °cin water, 3.44x10+4 mg/l at 25 °c35 mg/mlsoluble in 0.26 mm phosphate buffer ph 7.1; soluble in propylene glycolsoluble (in ethanol)soluble in water; insoluble in etherinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760109. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Isoleucine is a non-polar, aliphatic, branched-chain amino acid (BCAA) characterized by its sec-butyl side chain and two chiral centers (2S, 3S). As an essential amino acid that cannot be synthesized de novo by mammalian cells, it is a mandatory procurement item for chemically defined media (CDM), parenteral nutrition formulations, and advanced sports nutrition matrices [1]. Industrially, it is produced via microbial fermentation or enzymatic resolution and is highly valued for its role in driving mTORC1 metabolic signaling and serving as a chiral pool precursor in active pharmaceutical ingredient (API) synthesis. Its baseline procurement value hinges on stringent stereochemical purity and precise stoichiometric balancing with other BCAAs.

Substituting L-Isoleucine with closely related BCAAs like L-Leucine or L-Valine is impossible in both biomanufacturing and clinical formulations due to distinct metabolic pathways and tRNA synthetase specificities. In Chinese Hamster Ovary (CHO) cell cultures, replacing L-Isoleucine with excess L-Leucine fails to rescue isoleucine-specific depletion, leading to immediate cell cycle stalling and a collapse in recombinant protein titers . Furthermore, procuring lower-grade L-Isoleucine as a cost-saving measure introduces the diastereomer L-allo-isoleucine (2S, 3R); because isoleucyl-tRNA synthetase cannot perfectly discriminate against high concentrations of the allo-isomer, this substitution directly causes sequence variants and misfolding in high-value monoclonal antibodies.

Aqueous Solubility and Formulation Limits vs. L-Leucine

L-Isoleucine and L-Leucine are structural isomers, but their distinct side-chain branching significantly alters their thermodynamic properties in aqueous solutions. At 25°C, L-Isoleucine demonstrates an aqueous solubility of approximately 34.4 g/L, which is roughly 43% higher than that of L-Leucine (~24.0 g/L) [1]. This distinct solubility profile dictates the maximum concentration limits when formulating highly concentrated chemically defined media (CDM) or parenteral nutrition solutions, where precipitation must be strictly avoided.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data~34.4 g/L (L-Isoleucine)
Comparator Or Baseline~24.0 g/L (L-Leucine)
Quantified Difference~43% higher solubility for L-Isoleucine
ConditionsPure water at 298.15 K (25°C)

Dictates the maximum concentration limits and precipitation risks when formulating concentrated cell culture media and parenteral nutrition solutions.

Diastereomeric Purity and Allo-Isoleucine Control

Because L-Isoleucine possesses two chiral centers (2S, 3S), its synthesis or extraction can yield the diastereomer L-allo-isoleucine (2S, 3R). In high-purity pharmacopoeial grades, L-allo-isoleucine is strictly limited to ≤0.5%, whereas standard grades may contain higher levels [1]. During recombinant protein expression in CHO cells, excess allo-isoleucine can be mischarged by isoleucyl-tRNA synthetase, leading to unintended sequence variants in the final monoclonal antibody product.

Evidence DimensionAllo-isoleucine impurity limit
Target Compound Data≤0.5% (Pharmacopoeial/Cell-Culture Grade)
Comparator Or Baseline>0.5% (Standard/Food Grade)
Quantified DifferenceStrict constraint on the (2S, 3R) diastereomer
ConditionsRecombinant protein expression / API formulation

Procuring high-purity L-Isoleucine prevents diastereomeric misincorporation during translation, avoiding sequence variants and costly batch rejections in biomanufacturing.

CHO Cell Culture Depletion and Monoclonal Antibody Yield

L-Isoleucine is a critical nutrient in chemically defined media (CDM) for Chinese Hamster Ovary (CHO) cells. Studies optimizing amino acid stoichiometry demonstrate that a 40% reduction in L-Isoleucine from its optimized basal concentration directly limits the specific consumption rate and stunts maximum monoclonal antibody (e.g., Rituximab) titers [1]. Unlike non-essential amino acids, CHO cells cannot synthesize L-Isoleucine de novo, meaning precise stoichiometric feeding (e.g., maintaining an L-Leucine/L-Isoleucine molar ratio of 2.3–4.2) is mandatory to prevent premature cell cycle stalling.

Evidence DimensionImpact on monoclonal antibody titer
Target Compound DataMaximal titer achieved (100% optimized L-Isoleucine feed)
Comparator Or BaselineReduced titer (-40% L-Isoleucine depletion)
Quantified DifferenceDirect limitation of specific consumption rate and protein yield
ConditionsCHO-DG44 Rituximab production in batch/fed-batch culture

Precise L-Isoleucine stoichiometry is critical to prevent premature cell cycle stalling and optimize recombinant protein yield in industrial biomanufacturing.

Potentiation of mTORC1 Kinase Activation

While L-Leucine is the primary driver of mTORC1 activation, L-Isoleucine plays a critical role in potentiating and sustaining this anabolic signal. In human skeletal muscle following resistance exercise, co-supplementation of L-Isoleucine and L-Valine alongside L-Leucine (as a complete BCAA matrix) maintains significantly elevated S6K1 and 4E-BP1 phosphorylation 90 to 180 minutes post-exercise, compared to a rapid drop-off when L-Leucine is administered alone [1]. This synergistic effect is partially mediated by the sensing of L-Isoleucine by leucyl-tRNA synthetase.

Evidence DimensionDuration of elevated mTORC1 signaling (S6K1 phosphorylation)
Target Compound DataSustained elevation at 90-180 mins (BCAA mix containing L-Isoleucine)
Comparator Or BaselineRapid decline at 90-180 mins (L-Leucine alone)
Quantified DifferenceProlonged anabolic signaling window
ConditionsHuman skeletal muscle biopsies post-resistance exercise

Justifies the procurement of L-Isoleucine for multi-component BCAA formulations rather than relying solely on L-Leucine for muscle protein synthesis products.

Chemically Defined Media (CDM) for Biomanufacturing

High-purity L-Isoleucine is a mandatory component in CHO cell culture media for the production of monoclonal antibodies and recombinant proteins. Its optimized stoichiometric inclusion prevents cell cycle stalling, while strict control of the allo-isoleucine impurity (≤0.5%) ensures that sequence variants are not incorporated during translation [1].

Parenteral Nutrition and Clinical Formulations

Due to its specific aqueous solubility profile (~34.4 g/L at 25°C), L-Isoleucine is selected over less soluble structural isomers when formulating highly concentrated intravenous amino acid solutions. This ensures maximum nutrient density without the risk of precipitation during storage or administration [2].

Advanced Sports Nutrition and Recovery Matrices

In specialized metabolic formulas, L-Isoleucine is procured to complement L-Leucine. Its inclusion is critical for sustaining mTORC1 kinase activation and S6K1 phosphorylation up to 180 minutes post-exercise, preventing the rapid drop-off in anabolic signaling observed with L-Leucine monotherapy [3].

Chiral Pool Synthesis for Active Pharmaceutical Ingredients (APIs)

The precise (2S, 3S) stereochemistry of L-Isoleucine makes it a highly valuable chiral starting material and auxiliary in organic synthesis. It is frequently utilized in the development of peptidomimetics and small-molecule APIs where exact stereochemical control is required to ensure target receptor binding.

Physical Description

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS]
Solid
White to off-white powder; Sweet aroma

Color/Form

Waxy, shiny, rhombic leaflets from alcohol
Crystals

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 Da

Monoisotopic Mass

131.094628657 Da

Boiling Point

Sublimes at 168-170 °C

Heavy Atom Count

9

Taste

Bitter

LogP

-1.7
-1.72 (LogP)
log Kow = -1.72
-1.70

Decomposition

When heated to decomposition, it emits toxic fumes of /nitric oxide/.

Melting Point

284 °C (decomposes)
285.5 °C

UNII

5HX0BYT4E3
04Y7590D77

Related CAS

34464-35-2

Drug Indication

The branched-chain amino acids may have antihepatic encephalopathy activity in some. They may also have anticatabolic and antitardive dyskinesia activity.

Therapeutic Uses

Branched chain amino acid (BCAA)-enriched protein or amino acid mixtures and, in some cases, BCAA alone, have been used in the treatment of a variety of metabolic disorders. These amino acids have received considerable attention in efforts to reduce brain uptake of aromatic amino acids and to raise low circulating levels of BCAA in patients with chronic liver disease and encephalopathy. They have also been used in parenteral nutrition of patients with sepsis and other abnormalities.
/Experimental Therapy/ Upper gastrointestinal (GI) bleeding in cirrhotic patients has a high incidence of mortality and morbidity. Postbleeding catabolism has been hypothesized to be partly due to the low biological value of hemoglobin, which lacks the essential amino acid isoleucine. The aims were to study the metabolic consequences of a "simulated" upper GI bleed in patients with cirrhosis of the liver and the effects of intravenous infusion of isoleucine. Portal drained viscera, liver, muscle, and kidney protein kinetics were quantified using a multicatheterization technique during routine portography. Sixteen overnight-fasted, metabolically stable patients who received an intragastric infusion of an amino acid solution mimicking hemoglobin every 4 hours were randomized to saline or isoleucine infusion and received a mixture of stable isotopes (L-[ring-2H5]phenylalanine, L-[ring-2H4]tyrosine, and L-[ring-2H2]tyrosine) to determine organ protein kinetics. This simulated bleed resulted in hypoisoleucinemia that was attenuated by isoleucine infusion. Isoleucine infusion during the bleed resulted in a positive net balance of phenylalanine across liver and muscle, whereas renal and portal drained viscera protein kinetics were unaffected. In the control group, no significant effect was shown...

Pharmacology

They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain and helping you to be more alert.
Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)

Mechanism of Action

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000001 [mmHg]

Other CAS

443-79-8
73-32-5

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium-dependent active-transport process
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
The intraerythrocytic malaria parasite derives much of its requirement for amino acids from the digestion of the hemoglobin of its host cell. However, one amino acid, isoleucine, is absent from adult human hemoglobin and must therefore be obtained from the extracellular medium. ... The mechanisms involved in the uptake of isoleucine by the intraerythrocytic parasite /are characterized/. Under physiologic conditions the rate of transport of isoleucine into human erythrocytes infected with mature trophozoite-stage Plasmodium falciparum parasites is increased to approximately 5-fold that in uninfected cells, with the increased flux being via the new permeability pathways (NPPs) induced by the parasite in the host cell membrane. Transport via the NPPs ensures that protein synthesis is not rate limited by the flux of isoleucine across the erythrocyte membrane. On entering the infected erythrocyte, isoleucine is taken up into the parasite via a saturable, ATP-, Na+-, and H+-independent system which has the capacity to mediate the influx of isoleucine in exchange for leucine (liberated from hemoglobin). The accumulation of radiolabeled isoleucine within the parasite is mediated by a second (high-affinity, ATP-dependent) mechanism, perhaps involving metabolism and/or the concentration of isoleucine within an intracellular organelle.

Metabolism Metabolites

Hepatic
The branched-chain amino acids (BCAA) -- leucine, isoleucine, and valine -- differ from most other indispensable amino acids in that the enzymes initially responsible for their catabolism are found primarily in extrahepatic tissues. Each undergoes reversible transamination, catalyzed by a branched-chain aminotransferase (BCAT), and yields alpha-ketoisocaproate (KIC, from leucine), alpha-keto-beta-methylvalerate (KMV, from isoleucine), and alpha-ketoisovalerate (KIV, from valine). Each of these ketoacids then undergoes an irreversible, oxidative decarboxylation, catalyzed by a branchedchain ketoacid dehydrogenase (BCKAD). The latter is a multienzyme system located in mitochondrial membranes. The products of these oxidation reactions undergo further transformations to yield acetyl CoA, propionyl CoA, acetoacetate, and succinyl CoA; the BCAA are thus keto- and glucogenic.
Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/
Mutations in the HSD17B10 gene were identified in two previously described mentally retarded males. A point mutation c.776G>C was found from a survivor (SV), whereas a potent mutation, c.419C>T, was identified in another deceased case (SF) with undetectable hydroxysteroid (17beta) dehydrogenase 10 (HSD10) activity. Protein levels of mutant HSD10(R130C) in patient SF and HSD10(E249Q) in patient SV were about half that of HSD10 in normal controls. The E249Q mutation appears to affect HSD10 subunit interactions, resulting in an allosteric regulatory enzyme. For catalyzing the oxidation of allopregnanolone by NAD+ the Hill coefficient of the mutant enzyme is approximately 1.3. HSD10(E249Q) was unable to catalyze the dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA and the oxidation of allopregnanolone, a positive modulator of the gamma-aminobutyric acid type A receptor, at low substrate concentrations. Neurosteroid homeostasis is critical for normal cognitive development, and there is increasing evidence that a blockade of isoleucine catabolism alone does not commonly cause developmental disabilities. The results support the theory that an imbalance in neurosteroid metabolism could be a major cause of the neurological handicap associated with hydroxysteroid (17beta) dehydrogenase 10 deficiency.
The HSD17B10 gene maps on chromosome Xp11.2, a region highly associated with X-linked mental retardation. This gene encodes HSD10, a mitochondrial multifunctional enzyme that plays a significant part in the metabolism of neuroactive steroids and the degradation of isoleucine. The HSD17B10 gene is composed of six exons and five introns. Its exon 5 is an alternative exon such that there are several HSD17B10 mRNA isoforms in brain. A silent mutation (c.605C-->A) and three missense mutations (c.395C-->G; c.419C-->T; c.771A-->G), respectively, cause the X-linked mental retardation, choreoathetosis, and abnormal behavior (MRXS10) and the hydroxyacyl-CoA dehydrogenase II deficiency...
Human type 10 17beta-hydroxysteroid dehydrogenase (HSD) is a homotetrameric protein located in mitochondria. This enzyme was alternatively named short chain L-3-hydroxyacyl-CoA dehydrogenase (SCHSD). This NAD(H)-dependent dehydrogenase is essential for the metabolism of branched-chain fatty acids and isoleucine ...

Wikipedia

Isoleucine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Hair dyeing

Methods of Manufacturing

Hydrolysis of protein (zein, edestin), amination of alpha-bromo-beta-methylvaleric acid.

General Manufacturing Information

L-Isoleucine: ACTIVE
Isoleucine: ACTIVE
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: isoleucine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: isoleucine; Matrix: feeds; Detection Limit: not provided.

Interactions

It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.
... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.

Dates

Last modified: 08-15-2023
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

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